molecular formula C27H21N3OS B2776729 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide CAS No. 902869-71-0

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide

Cat. No. B2776729
CAS RN: 902869-71-0
M. Wt: 435.55
InChI Key: CYJIUXNBQJXVFC-UHFFFAOYSA-N
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Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . They were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Synthesis Analysis

The synthesis of these compounds involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated high antitumor activity . These compounds hold promise as potential anticancer drugs due to their synthetic versatility and structural similarity to purine. Researchers have explored modifications to enhance their binding affinity with biological targets.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of these compounds. Their ability to modulate inflammatory pathways could be valuable in drug development .

Functionalization of Active Methylene Group

The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This center is highly reactive toward various electrophilic reagents, allowing for functionalization and further exploration .

Other Potential Applications

While the mentioned fields are well-studied, there may be additional applications yet to be explored. Researchers could investigate the compound’s effects on other biological processes, such as cell signaling, enzymatic activity, or gene expression.

Mechanism of Action

These N-heterocyclic compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c1-18-21(26-30-23-16-9-17-28-27(23)32-26)14-8-15-22(18)29-25(31)24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,24H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJIUXNBQJXVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide

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